[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-hydroxy-7-methoxyquinolin-3-yl)methanone
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Overview
Description
Haloperidol metabolite I , belongs to the class of piperidine derivatives. Its chemical formula is C₁₁H₁₄ClNO , and its molecular weight is 211.69 g/mol . The compound features a piperidine ring with a chlorophenyl group and a hydroxyl group attached. It is often used as an intermediate in the synthesis of other compounds .
Preparation Methods
Synthetic Routes::
Haloperidol Metabolite Route:
Quinoline Route:
Industrial Production:: The industrial production of this compound is not widely documented, but it can be obtained through the above synthetic routes on a larger scale.
Chemical Reactions Analysis
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents: Sodium hydroxide, hydrogen peroxide, reducing agents (e.g., lithium aluminum hydride), and various halogenating agents.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for its potential biological activities, such as receptor binding or enzyme inhibition.
Medicine: Its role in drug metabolism and pharmacokinetics is of interest.
Industry: May find applications in the pharmaceutical industry.
Mechanism of Action
The exact mechanism of action remains to be fully elucidated. it likely interacts with cellular receptors or enzymes, affecting neurotransmission or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H21ClN2O4 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-7-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C22H21ClN2O4/c1-29-16-6-7-17-19(12-16)24-13-18(20(17)26)21(27)25-10-8-22(28,9-11-25)14-2-4-15(23)5-3-14/h2-7,12-13,28H,8-11H2,1H3,(H,24,26) |
InChI Key |
RNAOEBNTINQDDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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